![molecular formula C8H5BrN2O3 B2606496 5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 2007919-12-0](/img/structure/B2606496.png)
5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5BrN2O3 . It is an off-white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrN2O3/c9-4-2-11-7-5 (6 (4)12)3 (1-10-7)8 (13)14/h1-2H, (H,13,14) (H2,10,11,12) . This indicates the presence of bromine, nitrogen, oxygen, and carbon atoms in the molecule.Physical And Chemical Properties Analysis
5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is an off-white solid . It has a molecular weight of 257.04 . The compound should be stored at 0-8°C .Scientific Research Applications
Chemical Properties and Synthesis
This compound, also known by its CAS Number: 2007919-12-0, is a white to yellow solid with a molecular weight of 257.04 . It’s commonly used in chemical synthesis .
Role in Indole Derivatives Synthesis
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . “5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” could potentially be used in the synthesis of these indole derivatives .
Anti-Cancer Research
This compound has been evaluated for its effect on the migration and invasion abilities of 4T1 cells, which are a type of cancer cell . This suggests its potential use in cancer research and treatment .
Drug Design and Synthesis
In drug design and synthesis, this compound could be used as a building block. For instance, it has been used in the optimization of the crystal structure of 3EFJ with polar hydrogen atoms and CHARMm force field .
Formation of Supramolecular Arrays
The compound forms dimers connected by non-covalent contacts, resulting in the formation of a 2D supramolecular array . This property could be useful in materials science and nanotechnology .
Potential Use in Alkaloid Synthesis
Given its structure and reactivity, this compound could potentially be used in the synthesis of alkaloids, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, and cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
properties
IUPAC Name |
5-bromo-4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O3/c9-4-2-11-7-5(6(4)12)3(1-10-7)8(13)14/h1-2H,(H,13,14)(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAPAGSKCXAKIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)NC=C(C2=O)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.